molecular formula C24H19ClN4O3S3 B383117 Ethyl 4-(4-chlorophenyl)-5-methyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate CAS No. 379238-52-5

Ethyl 4-(4-chlorophenyl)-5-methyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate

Cat. No.: B383117
CAS No.: 379238-52-5
M. Wt: 543.1g/mol
InChI Key: GWUZUNQNEKKPPD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a triazole ring, and a benzothiazole ring. These rings are common in many pharmaceuticals and materials due to their unique chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring might be formed using a Paal-Knorr synthesis or a Gewald reaction . The triazole ring could be formed using a click reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. These groups will have different electron densities and may interact with each other in ways that affect the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring might make it more electron-rich and potentially more reactive .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a pharmaceutical, it might interact with a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is used .

Future Directions

Future research on this compound could involve studying its properties in more detail, developing new methods for its synthesis, or exploring its potential uses in fields like medicine or materials science .

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-5-methyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3S3/c1-3-32-22(31)20-19(14-8-10-15(25)11-9-14)13(2)34-21(20)26-18(30)12-33-23-27-28-24-29(23)16-6-4-5-7-17(16)35-24/h4-11H,3,12H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUZUNQNEKKPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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